molecular formula C29H38Cl2N4O4 B605061 A-893

A-893

Cat. No.: B605061
M. Wt: 577.5 g/mol
InChI Key: WVRBXBROEPXZHF-SANMLTNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-893 involves the systematic exploration of the structure-activity relationships of a previously known benzoxazinone compound. The synthetic route includes several key steps:

    Formation of the Benzoxazinone Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazinone core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include:

Chemical Reactions Analysis

Types of Reactions

A-893 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives of this compound, which can have varying biological activities depending on the nature of the substituents .

Scientific Research Applications

A-893 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the role of lysine methylation in various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the effects of SMYD2 inhibition on cellular processes.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit the methylation of tumor suppressor proteins such as p53.

    Industry: Utilized in the development of new drugs targeting epigenetic modifications

Mechanism of Action

A-893 exerts its effects by selectively inhibiting the enzyme lysine methyltransferase SMYD2. The inhibition occurs through the binding of this compound to the active site of SMYD2, preventing the methylation of lysine residues on target proteins. This leads to the suppression of gene expression and modulation of various cellular pathways. The primary molecular target is the tumor suppressor protein p53, where this compound inhibits the methylation of lysine 370, thereby affecting its stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high potency and selectivity for SMYD2, with an IC50 value of 2.8 nanomolar. This makes it a valuable tool for studying the specific biological functions of SMYD2 and its role in disease processes .

Properties

IUPAC Name

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2R)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38Cl2N4O4/c30-23-10-9-20(17-24(23)31)11-13-32-14-12-28(38)35(21-5-2-1-3-6-21)16-15-33-18-26(36)22-7-4-8-25-29(22)39-19-27(37)34-25/h4,7-10,17,21,26,32-33,36H,1-3,5-6,11-16,18-19H2,(H,34,37)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRBXBROEPXZHF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCNCC(C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N(CCNC[C@@H](C2=C3C(=CC=C2)NC(=O)CO3)O)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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